molecular formula C12H7N5O9 B15405888 4-Nitro-2-(2,4,6-trinitroanilino)phenol CAS No. 832733-70-7

4-Nitro-2-(2,4,6-trinitroanilino)phenol

Cat. No.: B15405888
CAS No.: 832733-70-7
M. Wt: 365.21 g/mol
InChI Key: NUWBLDAYEQDKLA-UHFFFAOYSA-N
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Description

4-Nitro-2-(2,4,6-trinitroanilino)phenol is a specialized nitro-aromatic compound offered for research and development purposes. Its molecular structure, incorporating multiple nitro functional groups, suggests potential utility in several advanced research areas. Researchers are exploring its application in the synthesis of high-energy materials, given that related compounds like 2,4,6-trinitroaniline (TNA) are known as powerful explosives with a detonation velocity of 7,300 m/s . Additionally, the anilino-phenol backbone may make it a candidate intermediate for developing novel dyes and pigments, as the broader class of nitroaniline compounds is used in these applications . In an environmental research context, the degradation pathways of complex nitroaromatics like this one are of significant interest for remediation studies . This compound is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals in a dedicated laboratory setting, adhering to all relevant safety protocols. As a poly-nitrated aromatic compound, it is expected to share hazardous properties with similar materials, which can be explosive when dry , toxic, and cause skin and eye irritation, headache, or respiratory distress . It must be stored wet and away from heat and reducing agents .

Properties

CAS No.

832733-70-7

Molecular Formula

C12H7N5O9

Molecular Weight

365.21 g/mol

IUPAC Name

4-nitro-2-(2,4,6-trinitroanilino)phenol

InChI

InChI=1S/C12H7N5O9/c18-11-2-1-6(14(19)20)3-8(11)13-12-9(16(23)24)4-7(15(21)22)5-10(12)17(25)26/h1-5,13,18H

InChI Key

NUWBLDAYEQDKLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
4-Nitro-2-(2,4,6-trinitroanilino)phenol C₁₂H₆N₅O₉ 388.21 Nitro, trinitroanilino, phenol Energetic materials, explosives
4-Nitrophenol (PNP) C₆H₅NO₃ 139.11 Nitro, phenol Chemical synthesis, dyes
2,4,6-Trinitroaniline (TNA) C₆H₄N₄O₆ 244.12 Trinitrophenyl, amine Explosives, intermediates
Pentryl C₈H₁₁N₅O₁₂ 362.18 Trinitrophenyl, nitramino, nitrate High-energy explosive
4-Nitro-2-(thiophen-2-yl)phenol C₁₀H₇NO₃S 221.23 Nitro, phenol, thiophene Pharmaceutical intermediates

Key Observations :

  • Heterocyclic Modifications: Compounds like 4-Nitro-2-(thiophen-2-yl)phenol () and tetrazole/pyrazole derivatives (–14) replace the trinitroanilino group with heterocycles, reducing explosivity but improving stability for non-energetic applications.

Stability and Hazard Profiles

Table 2: Stability and Handling Considerations
Compound Name Melting Point (°C) Decomposition Temperature (°C) Sensitivity to Impact/Friction Hazard Class
4-Nitro-2-(2,4,6-trinitroanilino)phenol Not reported >200 (estimated) High (similar to TNA) Explosive
4-Nitrophenol 113–116 279 Low Toxic, irritant
Pentryl 126–129 235 Moderate Explosive
4-TERT-BUTYL-2-NITRO PHENOL Not reported Not reported Low Irritant

Key Observations :

  • Explosive Sensitivity: The trinitroanilino group in the target compound and TNA increases sensitivity compared to mono-nitro phenols. Pentryl, a nitrate ester derivative, exhibits moderate sensitivity due to stabilized nitramino groups.
  • Thermal Stability: Nitroaromatics with multiple electron-withdrawing groups (e.g., trinitroanilino) typically decompose at lower temperatures than simpler nitro-phenols.

Q & A

Q. What are the optimal synthetic conditions for 4-Nitro-2-(2,4,6-trinitroanilino)phenol?

The compound is synthesized via condensation reactions between nitro-substituted aryl chlorides and aminophenol derivatives. Key parameters include:

  • Molar ratio : A 1:1 molar ratio of picryl chloride (2,4,6-trinitrophenyl chloride) to the aminophenol precursor is critical to minimize side reactions .
  • Temperature and time : Optimal yields (≥94%) are achieved at 70°C for 5 hours in 50% ethanol aqueous solution .
  • Purification : Recrystallization from ethanol/water mixtures ensures ≥98.9% purity, confirmed by HPLC or melting point analysis .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

A multi-technique approach is essential:

  • FTIR : Identifies nitro (-NO₂), amino (-NH), and phenolic (-OH) functional groups. Bands near 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups .
  • NMR : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns.
  • X-ray crystallography : Resolves bond angles and crystallographic packing, as demonstrated in related TABA (2,4,6-trinitroanilinobenzoic acid) metal complexes .
  • HPLC : Reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phases (adjusted for MS compatibility) enable purity assessment .

Q. What are the primary research applications of this compound?

The compound’s nitro and anilino groups make it suitable for:

  • Energetic materials : As a precursor for metal salts (e.g., Cu²⁺, Pb²⁺) that act as ballistic modifiers in propellants, reducing burning rate pressure exponents .
  • Coordination chemistry : The trinitroanilino group forms stable complexes with transition metals, enabling studies on ligand-metal charge transfer .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal decomposition data for metal complexes of this compound?

Contradictions in decomposition temperatures (Td) may arise from:

  • Sample purity : Trace solvents or unreacted precursors lower observed Td. Use TGA-DSC under inert atmospheres (N₂/Ar) to isolate decomposition steps .
  • Metal coordination : Pb²⁺ complexes of TABA decompose at 240–260°C, while Cu²⁺ analogs show higher stability (Td ≈ 280°C). Compare with theoretical models (e.g., density functional theory) to correlate metal electronegativity with stability .
  • Methodology : Standardize heating rates (e.g., 10°C/min) across studies to ensure reproducibility .

Q. What experimental design considerations are critical for synthesizing energetic metal salts?

Key factors include:

  • Metal selection : Transition metals (Cu, Co) enhance thermal stability, while heavy metals (Pb, Ba) increase density and detonation velocity. Avoid hygroscopic metals (e.g., Na⁺) to prevent unintended hydrolysis .
  • Stoichiometry : Use a 1:2 metal-to-ligand ratio to favor octahedral coordination geometries, as observed in TABA-Pb complexes .
  • Safety protocols : Due to friction sensitivity, conduct impact tests (e.g., BAM fall hammer) and store salts in desiccated environments .

Q. How can the compound’s reactivity be modulated for specific applications?

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenolic ring to enhance oxidative stability .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility during metal salt synthesis, while ethanol/water mixtures favor crystallization .
  • Co-crystallization : Combine with oxidizing agents (e.g., ammonium perchlorate) to tailor energy release profiles in propellant formulations .

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